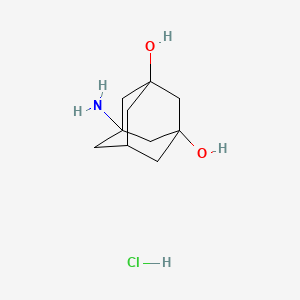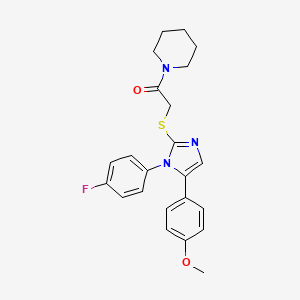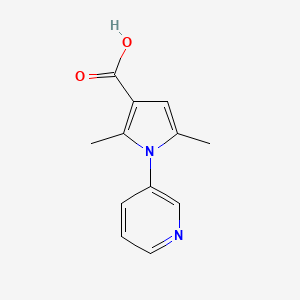
2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid” is a chemical compound with the empirical formula C12H12N2O . It is a solid substance and is used for research purposes . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of the compound is 200.24 . The SMILES string representation of the molecule isCC1=CC(=C(N1C2=CN=CC=C2)C)C=O . This representation provides a way to visualize the molecule’s structure. Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C12H12N2O , and it has a molecular weight of 200.24 . The compound’s InChI key is PELMABXCQSKCNO-UHFFFAOYSA-N .Scientific Research Applications
Acid−Amide Intermolecular Hydrogen Bonding
A study by Wash et al. (1997) explored the molecular recognition involving a 2,2-dimethylbutynoic acid with a pyridone terminus, which acts as a self-complement in forming intermolecularly hydrogen-bonded dimers. The study highlighted the interactions between the amide and carboxylic acid group in these dimers.
Hydrogen-Bonding Motifs
Research by Long et al. (2014) investigated carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs in molecules with both carboxylic acid and pyridine functional groups. The study focused on the coexistence of these motifs in crystal engineering.
Pyrrolidine Derivatives
A study by Srikrishna et al. (2010) revised the structure of products obtained from the reaction of dimethyl but-2-ynoates with anilines and formaldehyde, leading to methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate.
Supramolecular Assemblies
Arora and Pedireddi (2003) synthesized and characterized supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules, exploring the formation of host-guest systems and assemblies with infinite molecular tapes.
Metal-Organic Frameworks
Research by Ghosh and Bharadwaj (2003) detailed the formation of 3D metal-organic framework structures with Ce(III) and Pr(III) using pyridine-2,6-dicarboxylic acid. These structures involve intricate arrays of hydrogen bonding and coordinated water clusters.
Zwitterion Self-Assembly
A study by Schmuck and Wienand (2003) focused on the synthesis and self-association of a guanidiniocarbonyl pyrrole carboxylate zwitterion, highlighting its stable self-assembly in water driven by ion pair interactions.
Safety And Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statements include H319, and the precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 . It’s important to handle this compound with appropriate safety measures.
properties
IUPAC Name |
2,5-dimethyl-1-pyridin-3-ylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-6-11(12(15)16)9(2)14(8)10-4-3-5-13-7-10/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSMVKOSDJTWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hcl](/img/structure/B2888580.png)
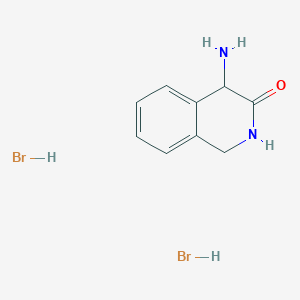
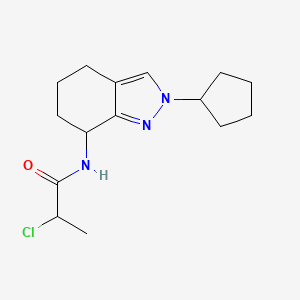
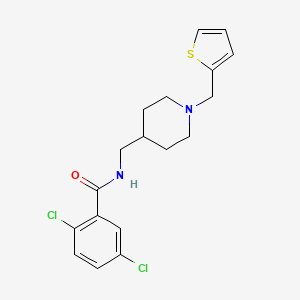
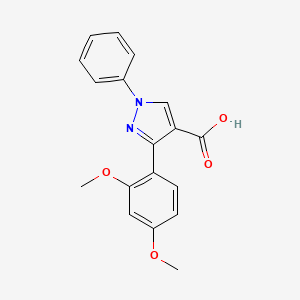
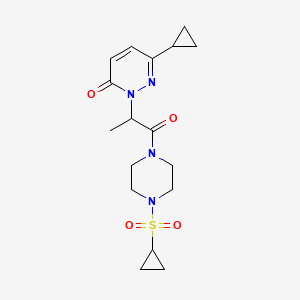
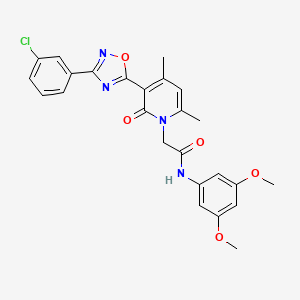
![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-(hydroxymethyl)pyrrolidine](/img/structure/B2888593.png)

![1-(4-Chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazino]-1-ethanol](/img/structure/B2888596.png)
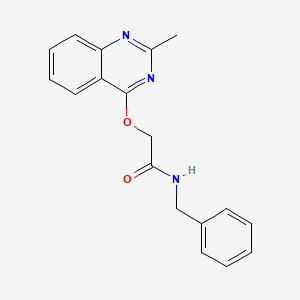
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2888601.png)
